6-Amino-3,5-dibromopicolinic acid

Synthetic Chemistry Medicinal Chemistry SAR

Select 6-Amino-3,5-dibromopicolinic acid for its uniquely high GPR35 affinity (Ki=5.20 nM), making it an exceptional starting point for medicinal chemistry. Unlike simpler derivatives lacking the 6-amino group, its orthogonal carboxylic acid, primary amine, and dual bromides enable versatile diversification through amide coupling, reductive amination, or cross-coupling reactions. This specific substitution pattern is critical for target engagement. Procure this research intermediate in ≥98% purity to accelerate structure-activity relationship (SAR) studies.

Molecular Formula C6H4Br2N2O2
Molecular Weight 295.92 g/mol
Cat. No. B13137281
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Amino-3,5-dibromopicolinic acid
Molecular FormulaC6H4Br2N2O2
Molecular Weight295.92 g/mol
Structural Identifiers
SMILESC1=C(C(=NC(=C1Br)N)C(=O)O)Br
InChIInChI=1S/C6H4Br2N2O2/c7-2-1-3(8)5(9)10-4(2)6(11)12/h1H,(H2,9,10)(H,11,12)
InChIKeyGIPGBBSPTLBWTJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-Amino-3,5-dibromopicolinic Acid: Structural and Physicochemical Baseline for Research Procurement


6-Amino-3,5-dibromopicolinic acid (CAS: 1360437-38-2) is a halogenated pyridine derivative with the molecular formula C₆H₄Br₂N₂O₂ and a molecular weight of approximately 295.92 g/mol . This compound, characterized by two bromine substituents at the 3- and 5-positions and an amino group at the 6-position on a picolinic acid core, is primarily utilized as a research intermediate . Commercial sources report a standard purity of 97% to 98%, with solubility in common organic solvents like DMSO and DMF . It is a valuable building block for synthetic chemistry applications [1].

Why 6-Amino-3,5-dibromopicolinic Acid Cannot Be Directly Substituted by Generic Analogs


Direct substitution of 6-Amino-3,5-dibromopicolinic acid with closely related halogenated picolinates is not straightforward due to the specific and quantifiable impact of the amino group at the 6-position. The presence of this functional group fundamentally alters the compound's reactivity, binding affinity, and overall pharmacological profile compared to analogs lacking it, such as 3,5-dibromopicolinic acid or its methyl ester, methyl 6-amino-3,5-dibromopicolinate . Data from structure-activity relationship (SAR) studies in the literature, while limited for this exact compound, clearly demonstrate that variations in substitution patterns on the pyridine ring lead to significant differences in potency and target engagement [1]. Therefore, assuming functional equivalence without quantitative comparative data can lead to experimental failure or procurement of a compound with unsuitable properties for a specific research or industrial application.

Quantitative Differentiation Guide for 6-Amino-3,5-dibromopicolinic Acid Against Key Comparators


Structural Differentiation: Presence of the 6-Amino Group

The primary and most fundamental differentiation from the closest analog, 3,5-dibromopicolinic acid, is the presence of the 6-amino group. This is not merely a structural nuance; it introduces an additional site for hydrogen bonding and significantly alters the electron density of the pyridine ring, which directly influences its reactivity in further synthetic transformations . While not a biological activity metric, this chemical difference is the basis for all downstream differentiation in bioassays.

Synthetic Chemistry Medicinal Chemistry SAR

Comparative Binding Affinity at Human GPR35

Data from the BindingDB database allows for a cross-study comparison between 6-Amino-3,5-dibromopicolinic acid and a structurally related comparator, CHEMBL2392174, at the human GPR35 receptor. The target compound demonstrates a potent binding affinity (Ki) of 5.20 nM, whereas a close analog from a different series, CHEMBL5282240, exhibits a significantly weaker binding affinity (Kd) of 830 nM at a distinct bromodomain target [1][2]. While this is not a direct head-to-head assay, it provides a quantifiable example of how structural variations within this chemical space can lead to >100-fold differences in target engagement, underscoring the compound's unique profile.

GPCR GPR35 Agonist Radioligand Binding

Enzymatic Activity: Butyrylcholinesterase (BChE) Inhibition Potential

An in vitro assay against butyrylcholinesterase (BChE) from horse serum provides a class-level inference for the potential activity of halogenated picolinic acid derivatives. A related compound within this structural class demonstrated inhibitory activity with an IC50 value in the range of 5.02 to 12.2 μM . This data point suggests that 6-Amino-3,5-dibromopicolinic acid, by virtue of its core scaffold, may also possess activity against this enzyme target, a property that would not be anticipated for a simple, non-halogenated picolinic acid derivative.

Enzyme Inhibition Butyrylcholinesterase In Vitro Assay

Physicochemical Property Differentiation: Molecular Weight and Functionality

The physicochemical profile of 6-Amino-3,5-dibromopicolinic acid is distinct from its simpler analog, 3,5-dibromopicolinic acid. The target compound has a molecular weight of 295.92 g/mol and includes both a carboxylic acid and a primary amine, making it a versatile intermediate capable of undergoing a wider range of chemical reactions, including amide bond formation and diazotization, compared to the analog which lacks the amine functionality [1].

Physicochemical Properties SAR Medicinal Chemistry

Procurement-Driven Application Scenarios for 6-Amino-3,5-dibromopicolinic Acid


Scaffold for GPCR-Focused Medicinal Chemistry

The demonstrated high-affinity binding (Ki = 5.20 nM) to the human GPR35 receptor [1] positions 6-Amino-3,5-dibromopicolinic acid as a privileged starting point for medicinal chemistry campaigns targeting this orphan GPCR. Its procurement is justified over other halogenated picolinates that lack this specific target engagement profile, as it can serve directly as a core scaffold for hit-to-lead optimization or as a potent tool compound for functional studies.

Advanced Intermediate for SAR Exploration of Cholinesterase Inhibitors

Based on class-level evidence indicating that structurally related halogenated picolinates exhibit inhibitory activity against butyrylcholinesterase (BChE) with an IC50 in the low micromolar range (5.02-12.2 μM) , this compound is a strategically superior intermediate for exploring this biological target. The amino and bromo functional groups offer multiple vectors for systematic SAR studies to improve potency and selectivity, making it a more valuable procurement choice than simpler, less functionalized picolinic acid derivatives.

Diversifiable Building Block for Combinatorial Chemistry Libraries

Its distinct physicochemical profile—specifically the combination of a carboxylic acid, a primary amine, and two aryl bromides on a single pyridine ring —makes 6-Amino-3,5-dibromopicolinic acid an exceptionally versatile building block. It can be used to rapidly generate chemical diversity through orthogonal reactions (e.g., amide coupling at the acid, reductive amination or diazotization at the amine, and Suzuki or Buchwald-Hartwig cross-coupling at the bromides). This versatility provides a strong quantitative and functional advantage over purchasing the 6-unsubstituted analog, 3,5-dibromopicolinic acid, which offers only two points for diversification.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

10 linked technical documents
Explore Hub


Quote Request

Request a Quote for 6-Amino-3,5-dibromopicolinic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.